molecular formula C16H13ClO2 B13960296 4-Chloro-2-(3-methoxyphenyl)-2H-chromene CAS No. 1046471-30-0

4-Chloro-2-(3-methoxyphenyl)-2H-chromene

Cat. No.: B13960296
CAS No.: 1046471-30-0
M. Wt: 272.72 g/mol
InChI Key: IUHGIOCCTKDSNB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with a chloro substituent at the 4-position and a methoxyphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethoxylated products.

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-hydroxyphenyl)-2H-chromene: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Chloro-2-(3-fluorophenyl)-2H-chromene: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

4-Chloro-2-(3-methoxyphenyl)-2H-chromene is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes.

Properties

CAS No.

1046471-30-0

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

4-chloro-2-(3-methoxyphenyl)-2H-chromene

InChI

InChI=1S/C16H13ClO2/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10,16H,1H3

InChI Key

IUHGIOCCTKDSNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C=C(C3=CC=CC=C3O2)Cl

Origin of Product

United States

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